METHYL 4-(4-METHYL-3-NITROBENZAMIDO)BENZOATE
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Overview
Description
Methyl 4-(4-methyl-3-nitrobenzamido)benzoate is an organic compound with a complex structure that includes both nitro and amido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methyl-3-nitrobenzamido)benzoate typically involves the reaction of 4-nitrobenzoyl chloride with 4-methyl-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methyl-3-nitrobenzamido)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amido group can participate in nucleophilic substitution reactions, where the amide bond is broken and replaced with other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the amido group with the nucleophile.
Scientific Research Applications
Methyl 4-(4-methyl-3-nitrobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for methyl 4-(4-methyl-3-nitrobenzamido)benzoate is not well-defined, but it is believed to interact with molecular targets through its nitro and amido functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(benzylamino)-3-nitrobenzoate
- Ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate
Properties
IUPAC Name |
methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-3-4-12(9-14(10)18(21)22)15(19)17-13-7-5-11(6-8-13)16(20)23-2/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLGAQFWMBZVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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